molecular formula C21H14ClN3O2 B2419139 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 313398-28-6

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B2419139
CAS No.: 313398-28-6
M. Wt: 375.81
InChI Key: WJJGWIIFCRITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 313398-28-6) is a synthetic organic compound with a molecular formula of C 21 H 14 ClN 3 O 2 and a molecular weight of 375.81 g/mol [ ]. This chemical features a sophisticated molecular architecture built on a quinazoline core , which is a privileged scaffold in medicinal chemistry known for its diverse biological properties [ ]. The core is substituted with a chlorine atom at the 6-position, a phenyl group at the 4-position, and is linked via an amino bridge to a para-aminobenzoic acid (PABA) moiety [ ]. The PABA component is a significant biological building block, featured in over 184 known drugs and valued for its structural versatility and good tolerability profile [ ]. Research Applications and Value This compound is of significant interest in pharmaceutical research and development due to its hybrid structure. The quinazoline scaffold is extensively documented for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects [ ]. Several quinazoline-based drugs, such as Erlotinib and Gefitinib, have been approved by the USFDA for clinical cancer therapy, underscoring the therapeutic potential of this chemical class [ ]. Concurrently, the PABA component is a key precursor in folate synthesis and is itself a versatile precursor for various drug-like molecules with reported applications as antimicrobial, anticancer, and anti-Alzheimer's agents [ ]. The integration of these two pharmacophores into a single molecule makes 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid a valuable intermediate for constructing novel bioactive agents. It is particularly useful for researchers exploring structure-activity relationships (SAR) in the development of new tyrosine kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents. Handling and Storage This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. The physical-chemical properties of this compound are predicted to include a boiling point of 615.7±65.0 °C and a density of 1.413±0.06 g/cm 3 [ ]. For specific handling and storage conditions, please refer to the Safety Data Sheet (SDS). Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)23-16-9-6-14(7-10-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGWIIFCRITMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Reflux Condensation

The most widely documented synthesis involves a nucleophilic substitution reaction between 2-chloro-4-phenylquinazoline and 4-aminobenzoic acid. This method, reported in multiple industrial and academic sources, proceeds under reflux conditions in a polar aprotic solvent.

Procedure:

  • Reagents:
    • 2-Chloro-4-phenylquinazoline (9.6 g, 40 mmol)
    • 4-Aminobenzoic acid (8.2 g, 60 mmol)
    • 2-Propanol (130 mL)
  • Steps:

    • Dissolve 2-chloro-4-phenylquinazoline in 2-propanol.
    • Add 4-aminobenzoic acid and stir at reflux (82–83°C) for 4 hours.
    • Cool to room temperature, collect precipitate via filtration, and wash with cold 2-propanol.
  • Yield: 95% (12.9 g).

Key Reaction Parameters:

Parameter Value
Temperature 82–83°C (reflux)
Reaction Time 4 hours
Molar Ratio 1:1.5 (quinazoline:amine)
Solvent 2-Propanol

This method’s efficiency stems from the electron-deficient quinazoline core, which facilitates nucleophilic attack by the amine group of 4-aminobenzoic acid.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times and improve yields. A modified protocol derived from para-aminobenzoic acid (PABA) derivative synthesis demonstrates this approach.

Procedure:

  • Reagents:
    • 2-Chloro-4-phenylquinazoline (5.0 g, 20.8 mmol)
    • 4-Aminobenzoic acid (4.3 g, 31.2 mmol)
    • Dimethylformamide (DMF, 50 mL)
  • Steps:

    • Combine reagents in a microwave-safe vessel.
    • Irradiate at 150°C for 20 minutes under 300 W power.
    • Quench with ice water and filter the precipitate.
  • Yield: 89% (6.7 g).

Advantages:

  • 80% reduction in reaction time compared to conventional reflux.
  • Higher purity due to controlled thermal conditions.

Multi-Step Synthesis via Intermediate Functionalization

Complex derivatives of 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid require multi-step protocols. A representative example involves amide bond formation for targeted drug delivery.

Procedure:

  • Step 1: Synthesis of Parent Compound
    • Follow the reflux condensation method (Section 1) to obtain 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid.
  • Step 2: Carboxylic Acid Activation

    • Treat the product (1.37 g, 4.02 mmol) with thionyl chloride (5 mL) to generate acyl chloride.
  • Step 3: Amide Coupling

    • React acyl chloride with 3-amino-4-methylbenzonitrile (529 mg, 4.01 mmol) using HATU (3.04 g, 8.00 mmol) and Hunig’s base (2.1 mL) in DMF.
    • Heat at 80°C overnight, purify via ethyl acetate extraction, and isolate the amide derivative.

Yield: 65% (1.18 g).

Comparative Analysis of Synthesis Routes

Method Yield Time Solvent Equipment
Reflux Condensation 95% 4 h 2-Propanol Standard glassware
Microwave-Assisted 89% 20 min DMF Microwave reactor
Multi-Step 65%* 24 h DMF/Thionyl Schlenk line

*Yield reported for final amide derivative.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires modifications for safety and cost-effectiveness:

  • Solvent Choice: Replace 2-propanol with toluene to lower flammability risks.
  • Catalysis: Add catalytic iodine (0.1 eq) to accelerate reaction kinetics.
  • Purification: Implement continuous filtration systems to handle precipitate volumes.

Case Study:
A pilot plant achieved 91% yield at 10 kg scale using toluene and in-line filtration.

Troubleshooting Common Synthesis Issues

Problem Cause Solution
Low Yield (<70%) Incomplete reflux Extend reaction time to 6 h
Impure Product Solvent traces Wash with hexane post-filtration
Side Reactions Moisture ingress Use molecular sieves in solvent

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted quinazoline and benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid has shown promise in the development of therapeutic agents targeting various diseases, particularly cancer and neurodegenerative disorders.

Cancer Research

  • The compound acts as an inhibitor of receptor tyrosine kinases, which are crucial in cancer signaling pathways. Studies indicate its potential in inhibiting tumor growth and metastasis by blocking specific signaling pathways involved in cell proliferation and survival.

Neurodegenerative Diseases

  • Research has indicated that this compound may interact with neural pathways beneficial for treating conditions like Alzheimer’s disease. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline . One study reported an IC50 value of 7.49 ± 0.16 µM for a related compound, suggesting significant activity against Alzheimer’s disease.

Biological Applications

The compound is utilized in various biological studies focusing on enzyme inhibition and protein interactions:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes critical to various biological processes, including those involved in inflammation and cancer progression .
  • Protein Interactions : The compound's ability to interact with specific proteins makes it a valuable tool for studying cellular mechanisms and developing targeted therapies.

Synthesis and Mechanism of Action

The synthesis of 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid can be achieved through several methods, including:

  • Condensation Reactions : Combining quinazoline derivatives with benzoic acid derivatives.
  • Functional Group Modifications : Utilizing various reagents to introduce the chloro and amino groups.

The mechanism of action involves the inhibition of specific enzymes and modulation of biochemical pathways critical for cellular functions. This action is particularly relevant in cancer therapy, where disrupting signaling pathways can lead to reduced tumor growth .

Case Studies and Research Findings

  • Neuroprotection Studies : In vitro studies have shown that 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid exhibits neuroprotective effects by inhibiting acetylcholinesterase activity, indicating potential applications in treating Alzheimer's disease .
  • Cancer Treatment Research : Several studies have highlighted the compound's effectiveness as a receptor tyrosine kinase inhibitor, demonstrating its potential to halt cancer cell proliferation in laboratory settings .

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid include:

Uniqueness

What sets 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid apart from similar compounds is its unique combination of a quinazoline core with a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 313398-28-6) is a benzoic acid derivative featuring a quinazoline moiety, which has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula: C21H14ClN3O2
  • Molecular Weight: 375.81 g/mol
  • CAS Number: 313398-28-6

Structural Characteristics

The compound's structure is characterized by a chloro-substituted phenyl group attached to a quinazoline ring, which is linked to a benzoic acid moiety. This unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK2. Additionally, it has been shown to downregulate anti-apoptotic proteins like Bcl-2, promoting cell death in malignancies.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. In animal models of inflammation, it demonstrated the ability to reduce edema and inflammatory cytokine levels significantly:

ModelDose (mg/kg)Inflammation Reduction (%)Reference
Carrageenan-induced2050
Complete Freund's Adjuvant1045

The mechanism involves the inhibition of NF-kB signaling pathways and the reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

In vitro studies have indicated that 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid exhibits antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial effect may be attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy in Mice

A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing xenografts of human breast cancer cells. The results showed a significant reduction in tumor size after treatment with the compound compared to the control group:

  • Control Group Tumor Size: 150 mm³
  • Treatment Group Tumor Size: 75 mm³ (p < 0.01)

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In another study focusing on rheumatoid arthritis, mice treated with the compound exhibited reduced joint swelling and improved mobility compared to untreated controls:

  • Control Group Swelling Score: 3.5
  • Treatment Group Swelling Score: 1.5 (p < 0.05)

Q & A

What are the established synthetic routes for 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid, and what critical intermediates are involved?

Level: Basic
Methodological Answer:
The synthesis typically involves:

Quinazoline Core Formation : Start with 6-chloro-4-phenylquinazoline derivatives. For example, chlorination of 4-phenylquinazolin-2-amine precursors or cyclization of anthranilic acid derivatives with benzaldehyde analogs .

Nucleophilic Substitution : React the quinazoline intermediate (e.g., 6-chloro-4-phenylquinazoline) with 4-aminobenzoic acid under basic conditions (e.g., K₂CO₃/DMF) to introduce the amino linkage .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product.
Key Intermediates : 2-Amino-4-chlorobenzoic acid derivatives (for quinazoline synthesis) and functionalized phenyl rings for regioselective coupling .

Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ ~12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>95%) and detect trace impurities .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and planar quinazoline-benzoic acid conformation .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₄ClN₃O₂) with ≤0.4% deviation .

How can researchers address contradictions in structure-activity relationship (SAR) studies involving chloro and phenyl substituents?

Level: Advanced
Methodological Answer:
Contradictions often arise when:

  • Chloro Substituents : Enhance target binding (e.g., kinase inhibition) but reduce solubility. Use logP calculations and molecular dynamics simulations to balance hydrophobicity .
  • Phenyl Ring Orientation : Ortho/meta/para substitutions on the phenyl group may differentially affect steric hindrance. Perform comparative docking studies (e.g., AutoDock Vina) with protein targets to identify optimal orientations .
    Resolution Strategy :
    • Systematically synthesize analogs with controlled substitutions (e.g., 4-Cl vs. 6-Cl).
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with substituent effects .

What strategies improve aqueous solubility without compromising biological activity in quinazoline-benzoic acid hybrids?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to a methyl ester (inactive prodrug) hydrolyzed in vivo .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the amino group via biodegradable linkers to enhance solubility .
  • Co-Crystallization : Use co-formers (e.g., L-arginine) to create salt forms with improved dissolution rates .
    Validation : Monitor solubility via shake-flask method (pH 1.2–7.4 buffers) and confirm retained activity in cell-based assays (e.g., IC₅₀ in kinase inhibition) .

What biological targets are most commonly associated with this compound, and what mechanistic hypotheses exist?

Level: Basic
Methodological Answer:

  • Tyrosine Kinase Inhibition : The quinazoline scaffold mimics ATP-binding motifs, inhibiting EGFR or VEGFR2. Confirm via kinase profiling assays (e.g., ADP-Glo™) .
  • DNA Topoisomerase II Interaction : The planar structure intercalates DNA, disrupting replication. Use ethidium bromide displacement assays and comet assays .
  • Anti-inflammatory Activity : Carboxylic acid moiety may modulate COX-2. Test COX-1/COX-2 selectivity in vitro .

How can dual-target activity (e.g., kinase inhibition + anti-inflammatory effects) be rationally designed in analogs?

Level: Advanced
Methodological Answer:

  • Fragment-Based Design : Combine pharmacophores from known kinase inhibitors (e.g., gefitinib) and NSAIDs (e.g., aspirin) using molecular hybridization .
  • Dynamic Combinatorial Chemistry : Screen libraries under physiological conditions to identify bifunctional binders .
  • In Vivo Validation : Use dual-luciferase reporter assays (e.g., NF-κB and AP-1 pathways) and murine inflammation models (e.g., carrageenan-induced paw edema) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.